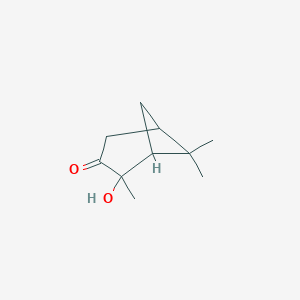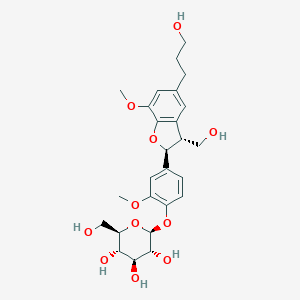
5-(1-Adamantyl)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Adamantyl)-2-hydroxybenzoic acid, also known as AHBA, is a naturally occurring compound found in plants such as basil, oregano, and thyme. AHBA is a valuable compound due to its wide range of applications in the scientific and medical fields. It has been studied for its potential as a therapeutic agent, as well as its ability to act as an antioxidant and anti-inflammatory. AHBA is also used in laboratory experiments to study the mechanisms of action of other compounds.
Scientific Research Applications
Medicinal Chemistry: Synthesis of Anti-inflammatory Compounds
5-(1-Adamantyl)-2-hydroxybenzoic acid has been utilized in the synthesis of novel compounds with potential anti-inflammatory properties. For instance, derivatives of this compound have been shown to exhibit dose-dependent anti-inflammatory activity in in vivo models, such as the carrageenan-induced paw edema method in rats . This suggests its utility in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), which are widely used to treat pain and inflammation.
Antimicrobial Activity: Development of New Therapeutics
The adamantane structure of 5-(1-Adamantyl)-2-hydroxybenzoic acid contributes to the antimicrobial activity of its derivatives. Some derivatives have demonstrated in vitro activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans . This highlights its potential in addressing the growing concern of microbial resistance and the need for new potent antibacterial and antifungal agents.
Catalyst Development: Enhancing Chemical Reactions
Adamantane derivatives, including those derived from 5-(1-Adamantyl)-2-hydroxybenzoic acid, are known for their unique structural properties that make them suitable as catalysts in chemical reactions. Their stability and reactivity can lead to improved yields and selectivity in various chemical transformations .
Nanomaterials: Building Blocks for Advanced Materials
The unique cage-like structure of adamantane and its derivatives makes them ideal candidates as building blocks for nanomaterials. These materials can be used in various applications, including drug delivery systems, where the controlled release of drugs is critical .
Hypoglycemic Activities: Diabetes Treatment
Derivatives of 5-(1-Adamantyl)-2-hydroxybenzoic acid have been explored for their hypoglycemic activities. This research is significant for the development of new treatments for diabetes, a condition characterized by high blood sugar levels .
Photochemical Applications: Photocatalytic C–H Activation
The research into photocatalytic C–H activation methods using adamantane derivatives is a promising field. These methods can accomplish classic organic reactions under mild conditions, which is beneficial for various industrial and pharmaceutical applications .
Mechanism of Action
Target of Action
It’s known that adamantane derivatives have diverse applications in medicinal chemistry . They are often used in the synthesis of substituted adamantanes and diamondoids .
Mode of Action
It’s known that adamantane derivatives interact with their targets via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
The synthesis of substituted adamantanes and diamondoids is frequently achieved via carbocation or radical intermediates . These intermediates can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
It’s known that adamantane derivatives are metabolized to a small extent (5–15%) by acetylation and are mainly excreted (90%) unchanged in urine by kidney excretion .
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Action Environment
It’s known that the synthesis of adamantane derivatives is sensitive to the vicinity of the bulky cage group .
properties
IUPAC Name |
5-(1-adamantyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c18-15-2-1-13(6-14(15)16(19)20)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12,18H,3-5,7-9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCGAGONGXZTOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155090 |
Source


|
| Record name | Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Adamantyl)-2-hydroxybenzoic acid | |
CAS RN |
126145-51-5 |
Source


|
| Record name | Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126145515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-5-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)





![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)


![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)